molecular formula C10H12N2O2S B7543366 N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide

Cat. No. B7543366
M. Wt: 224.28 g/mol
InChI Key: OFFMVAKYPJICHL-UHFFFAOYSA-N
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Description

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide, also known as Bz-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory effects, and may have potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

Mechanism of Action

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to act as a modulator of the mitochondrial permeability transition pore (mPTP), a key regulator of cell death. By inhibiting the opening of the mPTP, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can protect cells from apoptosis and necrosis, and may have potential in the treatment of diseases characterized by cell death, such as ischemia-reperfusion injury.
Biochemical and Physiological Effects:
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, modulation of the mPTP, and protection against cell death. Additionally, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to have antioxidant properties, and may have potential in the treatment of diseases characterized by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide is its specificity for the mPTP, which allows for targeted modulation of this key regulator of cell death. Additionally, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide. One area of interest is its potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further investigation of its anti-inflammatory and immunomodulatory effects may reveal new potential therapeutic applications. Finally, continued research on the mechanism of action of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide may lead to the development of new compounds with even greater specificity and efficacy.

Synthesis Methods

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can be synthesized through a multi-step process, involving the reaction of 2-aminobenzothiazole with acryloyl chloride, followed by reduction with sodium borohydride and subsequent reaction with 4-oxopentanoic acid. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been the subject of numerous scientific studies, investigating its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects, with studies showing that N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. Other studies have investigated its potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, with promising results.

properties

IUPAC Name

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-2-8(14)12-10-11-6-4-3-5-7(13)9(6)15-10/h2-5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFMVAKYPJICHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide

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